

Application Notes and Protocols for Investigating Stress-Induced Hyperarousal with ACT-335827

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Compound of Interest		
Compound Name:	ACT-335827	
Cat. No.:	B605164	Get Quote

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Introduction

Stress-induced hyperarousal is a key feature of several anxiety and stress-related disorders. The orexin (hypocretin) system, particularly the orexin-1 receptor (OXR1), plays a significant role in regulating arousal, wakefulness, and the body's response to stress. **ACT-335827** is a potent and selective OXR1 antagonist that is orally available and penetrates the brain.[1][2] Unlike dual orexin receptor antagonists, **ACT-335827** has been shown to reduce fear and compulsive behaviors in animal models without inducing sedation, making it a valuable tool for investigating the role of OXR1 in stress-induced hyperarousal.[1][2] These application notes provide detailed protocols for using **ACT-335827** in key preclinical models of stress-induced hyperarousal.

Mechanism of Action

ACT-335827 is a selective antagonist of the orexin-1 receptor (OXR1). Orexin A, an endogenous neuropeptide, binds to OXR1, a G-protein coupled receptor (GPCR), primarily activating the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results



in increased neuronal excitability in brain regions associated with stress and arousal, such as the amygdala. By blocking OXR1, **ACT-335827** inhibits these downstream signaling events, thereby attenuating the physiological and behavioral responses to stress.

Data Presentation

In Vitro Receptor Binding and Functional Activity

Parameter	OXR1	OXR2	Selectivity (OXR2/OXR1)	Reference
IC50 (nM)	6	417	~70-fold	[3]
Kb (nM)	41	560	~14-fold	[3]

In Vivo Efficacy in Preclinical Models of Stress-Induced

Hyperarousal

Model	Species	Dose (mg/kg, p.o.)	Key Findings	Reference
Fear-Potentiated Startle	Rat	30, 100, 300	Dose- dependently decreased fear- potentiated startle response.	[3][4]
Schedule- Induced Polydipsia	Rat	300	Reduced excessive water intake in a model of compulsive behavior.	[4]
Stress-Induced Hyperthermia	Rat	100, 300	Attenuated the rise in body temperature in response to stress.	[3]



Experimental Protocols Fear-Potentiated Startle (FPS) in Rats

This protocol is designed to assess the effect of ACT-335827 on a conditioned fear response.

Materials:

- ACT-335827
- Vehicle (e.g., 0.5% methylcellulose in water)
- Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
- Male Wistar rats (250-300 g)

Procedure:

- Habituation (Day 1): Place each rat in the startle chamber for a 5-minute acclimation period.
 Present a series of acoustic startle stimuli (e.g., 105 dB white noise for 40 ms) to establish a baseline startle response.
- Conditioning (Day 2): Place the rats back in the same startle chambers. After a 3-minute acclimation period, present a conditioned stimulus (CS), such as a light, for 3.7 seconds. Coterminate the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 500 ms). Repeat this pairing 10 times with a variable inter-trial interval (average 2 minutes).
- Treatment and Testing (Day 3):
 - Administer ACT-335827 (30, 100, or 300 mg/kg) or vehicle orally 60 minutes before testing.
 - Place the rat in the startle chamber.
 - The test session consists of three trial types presented in a randomized order:
 - Noise-alone trials: The acoustic startle stimulus is presented without the CS.



- CS-Noise trials: The acoustic startle stimulus is presented during the last 40 ms of the 3.7-second CS presentation.
- CS-alone trials: The CS is presented without the acoustic startle stimulus to measure freezing behavior (optional).
- Record the startle amplitude for each trial.

Data Analysis:

Calculate the fear-potentiated startle as the percentage increase in startle amplitude in CS-Noise trials compared to Noise-alone trials: ((Startle amplitude on CS-Noise trials - Startle amplitude on Noise-alone trials) / Startle amplitude on Noise-alone trials) * 100. Compare the fear-potentiated startle between the vehicle and **ACT-335827** treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Schedule-Induced Polydipsia (SIP) in Rats

This protocol assesses the effect of ACT-335827 on compulsive-like behavior.

Materials:

- ACT-335827
- Vehicle
- Operant conditioning chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.
- Male Wistar rats, food-deprived to 85% of their free-feeding body weight.

Procedure:

- Acquisition of SIP:
 - For 20-30 daily sessions, place the food-deprived rats in the operant chambers for 1 hour.



- Deliver food pellets (45 mg) on a fixed-time 60-second (FT-60) schedule, meaning one pellet is delivered every 60 seconds regardless of the rat's behavior.
- Water is freely available from the water bottle.
- Record the number of licks and the volume of water consumed in each session. Rats that consistently drink large amounts of water (e.g., >15 ml) are considered to have acquired SIP.
- Treatment and Testing:
 - Once stable SIP is established, administer ACT-335827 (300 mg/kg) or vehicle orally 60 minutes before the SIP session.
 - Conduct the SIP session as described above.
 - Record water intake and the number of licks.

Data Analysis:

Compare the total volume of water consumed and the number of licks between the vehicle and ACT-335827 treated groups using a t-test or ANOVA.

Stress-Induced Hyperthermia (SIH) in Rats

This protocol measures the anxiolytic-like effect of **ACT-335827** on a physiological stress response.

Materials:

- ACT-335827
- Vehicle
- · Rectal thermometer for rodents.
- Male Wistar rats.

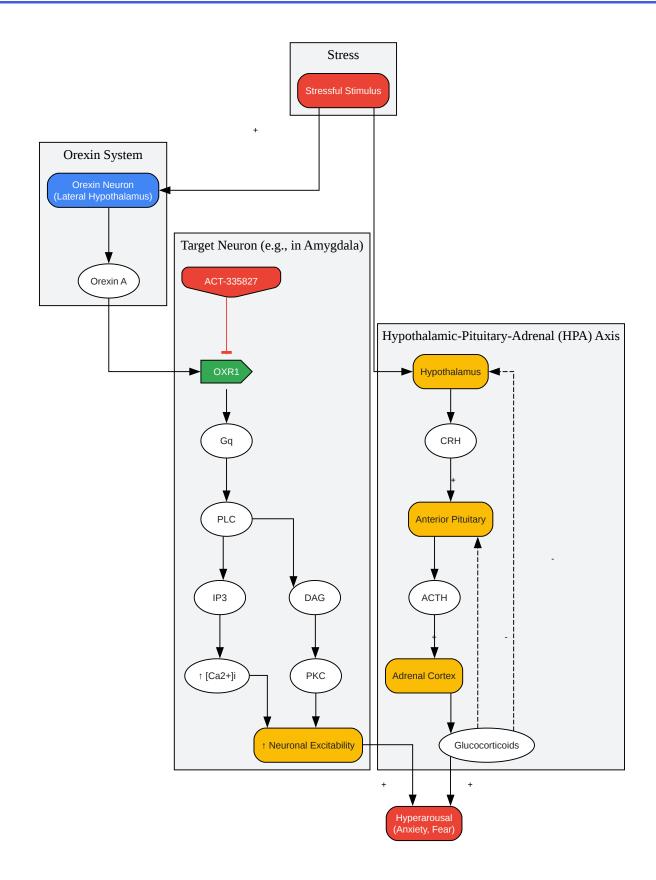
Procedure:



- Acclimation: House rats individually for at least one week before the experiment to minimize social stress. Handle the rats daily to habituate them to the procedure.
- Treatment: Administer ACT-335827 (100 or 300 mg/kg) or vehicle orally 60 minutes before the first temperature measurement.
- Temperature Measurement:
 - Gently restrain the rat and measure its rectal temperature (T1). This initial measurement acts as the stressor.
 - Return the rat to its home cage.
 - After 10 minutes, measure the rectal temperature again (T2).
- Data Analysis:
 - Calculate the stress-induced hyperthermia (ΔT) as the difference between the two temperature readings ($\Delta T = T2 T1$).
 - Compare the ΔT between the vehicle and ACT-335827 treated groups using an appropriate statistical test (e.g., ANOVA).

Visualizations

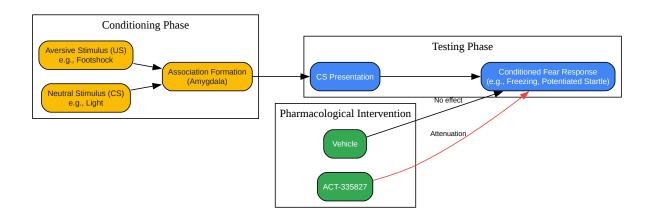




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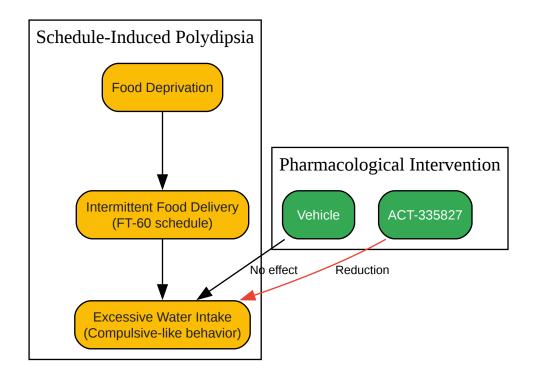
Caption: Orexin-1 receptor signaling in stress-induced hyperarousal.





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Caption: Experimental workflow for fear conditioning studies.



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Caption: Logic of the Schedule-Induced Polydipsia model.

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